alpha-N-Dichloroacetyl-P-aminophenylserinol
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Overview
Description
Alpha-N-Dichloroacetyl-P-Aminophenylserinol is a secondary carboxamide resulting from the formal condensation of the amino group of (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol with the carboxy group of dichloroacetic acid . This compound is an intermediate used in the biosynthesis pathway of the antibiotic chloramphenicol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-N-Dichloroacetyl-P-Aminophenylserinol is synthesized through the formal condensation of the amino group of (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol with the carboxy group of dichloroacetic acid . The reaction typically involves the use of dichloroacetic acid as a reagent under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-N-Dichloroacetyl-P-Aminophenylserinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Alpha-N-Dichloroacetyl-P-Aminophenylserinol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its role in biological pathways and interactions.
Industry: The compound is used in the production of pharmaceuticals and other industrial applications.
Mechanism of Action
Alpha-N-Dichloroacetyl-P-Aminophenylserinol exerts its effects through its role as an intermediate in the biosynthesis of chloramphenicol . The compound undergoes enzymatic reactions that convert it into chloramphenicol, which then exerts its antibiotic effects by inhibiting bacterial protein synthesis . The molecular targets and pathways involved include the inhibition of the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival .
Comparison with Similar Compounds
Alpha-N-Dichloroacetyl-P-Aminophenylserinol is unique due to its specific structure and role in the biosynthesis of chloramphenicol. Similar compounds include:
Chloramphenicol: The final product of the biosynthesis pathway involving this compound.
Dichloroacetic Acid: A reagent used in the synthesis of this compound.
(1R,2R)-2-Amino-1-(4-aminophenyl)propane-1,3-diol: The starting material for the synthesis of this compound.
These compounds share structural similarities and are involved in related chemical pathways, but this compound is distinct due to its specific role and properties.
Properties
Molecular Formula |
C11H14Cl2N2O3 |
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Molecular Weight |
293.14 g/mol |
IUPAC Name |
N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)/t8-,9-/m1/s1 |
InChI Key |
BFLNGKUCFYKCFZ-RKDXNWHRSA-N |
SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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